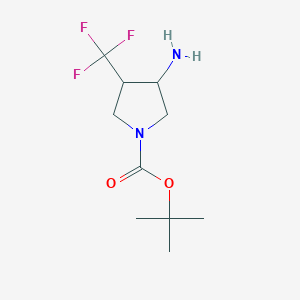

Tert-butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate (C₁₇H₂₁F₃N₂O₃; CAS 1803599-56-5) is a pyrrolidine-based compound featuring a tert-butyl carbamate group at position 1, an amino group at position 3, and a trifluoromethyl (CF₃) group at position 3. The tert-butyl group enhances steric protection of the pyrrolidine nitrogen, while the CF₃ group contributes to electronegativity and metabolic stability.

Properties

Molecular Formula |

C10H17F3N2O2 |

|---|---|

Molecular Weight |

254.25 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-4-6(7(14)5-15)10(11,12)13/h6-7H,4-5,14H2,1-3H3 |

InChI Key |

ZNVBVBJFGYWTQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of tert-Butyl (S)-3-Hydroxy-Pyrrolidine-1-Carboxylate

A precursor to the target compound is synthesized by reacting (S)-3-hydroxypyrrolidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. In a representative procedure, 34.1 g of (S)-3-hydroxypyrrolidine hydrochloride is suspended in methanol with potassium carbonate (29.2 g) and treated with Boc₂O (45.8 g) at 0–5°C. After stirring at room temperature for 4.5 hours, the product is isolated in 89% yield (34.1 g) as a brownish liquid.

Mesylation and Displacement

The hydroxyl group is activated via mesylation to form a leaving group. Methanesulfonyl chloride (MsCl, 3.91 mL) is added to a solution of tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate (34.1 g) and triethylamine (29.2 mL) in ethyl acetate at 0–5°C. The resulting methanesulfonate intermediate is isolated in 92% yield (50.4 g) and subjected to amination.

In a pressurized autoclave, the mesylate (5.0 g) reacts with ammonia or benzylamine to displace the mesyl group. For example, using benzylamine in tetrahydrofuran at 50–60°C yields tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate with >99% optical purity.

Table 1: Key Reaction Parameters for Mesylation-Amination

| Step | Reagents/Conditions | Yield | Optical Purity |

|---|---|---|---|

| Boc Protection | Boc₂O, K₂CO₃, MeOH, 0°C → RT | 89% | N/A |

| Mesylation | MsCl, Et₃N, EtOAc, 0°C → RT | 92% | N/A |

| Amination (Benzylamine) | Benzylamine, THF, 50–60°C, autoclave | 78% | >99% ee |

An alternative approach employs organocatalysis to construct the pyrrolidine ring with simultaneous introduction of the trifluoromethyl group. While not directly reported for the target compound, this method is adaptable based on analogous syntheses.

Michael Addition of Nitroalkenes

Chiral organocatalysts (e.g., thiourea derivatives) facilitate the asymmetric Michael addition of β-trifluoromethyl nitroalkenes to α,β-unsaturated aldehydes. For example, using 10 mol% of a cinchona alkaloid-derived catalyst in toluene at −20°C achieves 92% ee for a related pyrrolidine.

Hydrogenative Cyclization

The nitro group is reduced under hydrogenation conditions (H₂, Pd/C) to form the amine, which undergoes cyclization to yield the pyrrolidine core. Subsequent Boc protection with Boc₂O in dichloromethane furnishes the final product.

Table 2: Catalytic Asymmetric Synthesis Parameters

| Step | Reagents/Conditions | Yield | Enantiomeric Excess |

|---|---|---|---|

| Michael Addition | β-Trifluoromethyl nitroalkene, catalyst, −20°C | 85% | 92% ee |

| Hydrogenation | H₂ (1 atm), 10% Pd/C, MeOH | 90% | N/A |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, RT | 95% | N/A |

Resolution of Racemic Mixtures

For non-catalytic routes, racemic tert-butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate can be resolved using chiral acids. A patent describes resolving the benzyl-protected intermediate with L-tartaric acid in ethanol, achieving 98% de after recrystallization.

Comparative Analysis of Methods

Efficiency and Scalability

Cost Considerations

| Method | Cost Drivers | Relative Cost |

|---|---|---|

| Mesylation-Amination | Boc₂O, MsCl, benzylamine | $$ |

| Catalytic Asymmetric | Organocatalyst, nitroalkene substrates | $$$ |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate is primarily investigated for its potential therapeutic applications.

1.1. Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. Studies suggest that the trifluoromethyl group enhances the compound's interaction with viral proteins, potentially inhibiting viral replication .

1.2. Neurological Applications

The compound's structure allows it to cross the blood-brain barrier, making it a candidate for developing treatments for neurological disorders. Preliminary studies have shown promise in modulating neurotransmitter activity, particularly in conditions like depression and anxiety .

Material Science

In material science, this compound is explored for its potential use in polymer synthesis and as an additive in coatings.

2.1. Polymer Synthesis

The compound can be utilized as a monomer or co-monomer in the synthesis of fluorinated polymers, which exhibit enhanced chemical resistance and thermal stability. These polymers are valuable in applications ranging from protective coatings to electronic materials .

2.2. Coatings and Sealants

Due to its hydrophobic properties imparted by the trifluoromethyl group, this compound can enhance the performance of coatings and sealants, providing improved water repellency and durability .

Biochemistry

This compound is also significant in biochemical research.

3.1. Enzyme Inhibition Studies

The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. Its ability to selectively bind to enzyme active sites could lead to developments in targeted therapies for metabolic disorders .

3.2. Proteomics Research

This compound is used as a biochemical tool in proteomics to study protein interactions and modifications due to its capacity to stabilize certain protein conformations during analytical procedures .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between the target compound and its analogs:

Research Findings and Trends

- Metabolic Stability: CF₃-containing pyrrolidines (e.g., target compound) show longer half-lives in vivo compared to non-fluorinated analogs, as observed in preclinical studies .

- Synthetic Accessibility : Palladium-catalyzed methods (e.g., ) are increasingly used for CF₃-pyrrolidine synthesis, though regioselectivity remains a challenge .

Q & A

Basic Research: What are the typical synthetic routes for preparing tert-butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate?

Answer:

The synthesis often involves multi-step reactions starting from pyrrolidine derivatives. A common approach includes:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the pyrrolidine nitrogen, typically using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

- Functionalization : Installing the trifluoromethyl group via nucleophilic trifluoromethylation or cross-coupling reactions. For example, copper-mediated trifluoromethylation of halogenated intermediates under anhydrous conditions .

- Amination : Selective introduction of the amino group at the 3-position using reagents like hydroxylamine-O-sulfonic acid or via reductive amination .

Key purification steps involve column chromatography (C18 reverse-phase) and recrystallization from acetonitrile/water mixtures .

Advanced Research: How can reaction conditions be optimized to improve yields in stereoselective synthesis?

Answer:

Optimization strategies include:

- Catalyst Screening : Chiral ligands (e.g., BINOL-derived phosphoric acids) for asymmetric induction during amination or trifluoromethylation steps .

- Solvent Effects : Using polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates and enhance reaction rates .

- Temperature Control : Low-temperature reactions (0–20°C) to minimize racemization during Boc protection .

- Monitoring : Real-time LCMS analysis (e.g., m/z 771 [M+H]+ detection) to track intermediates and adjust stoichiometry .

Basic Research: What analytical techniques are critical for characterizing this compound?

Answer:

Standard methods include:

- NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR to confirm regiochemistry and detect rotational isomers (e.g., two inseparable rotamers observed in related compounds) .

- LCMS/HPLC : Retention time analysis (e.g., 1.30 minutes under SMD-TFA05 conditions) and mass verification .

- X-ray Crystallography : For absolute stereochemistry determination, though challenges arise due to hygroscopicity .

Advanced Research: How can researchers address challenges in detecting trifluoromethyl group interactions in NMR?

Answer:

The trifluoromethyl (CF₃) group’s strong electron-withdrawing nature and quadrupolar broadening complicate NMR analysis. Solutions include:

- 19F NMR : Direct detection of CF₃ signals (δ ≈ -60 to -70 ppm) with decoupling to resolve splitting .

- Isotopic Labeling : Using ¹³C-labeled intermediates to track CF₃ incorporation via ¹³C-¹⁹F coupling .

- Dynamic NMR : Elevated temperatures to average rotameric signals in crowded spectra .

Basic Research: What pharmacological roles are associated with the trifluoromethyl group in this compound?

Answer:

The CF₃ group enhances:

- Metabolic Stability : By resisting oxidative degradation in cytochrome P450-rich environments .

- Lipophilicity : Improving blood-brain barrier penetration, as seen in dual-target D3R/MOR ligands .

- Target Affinity : Electronegative effects optimize binding to hydrophobic pockets in enzymes or receptors .

Advanced Research: What computational methods predict interactions between this compound and biological targets?

Answer:

- Molecular Docking : Software like AutoDock Vina models binding poses with proteins (e.g., caspases or opioid receptors) .

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

- QSAR Modeling : Relates substituent effects (e.g., CF₃ position) to activity using Hammett σ constants .

Basic Research: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, respiratory masks, and eye protection due to potential irritancy .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : Keep under argon at -20°C to prevent Boc group hydrolysis .

Advanced Research: How does the Boc group influence the compound’s stability under acidic conditions?

Answer:

The Boc group is labile in acidic media (e.g., TFA/DCM), undergoing cleavage to yield free amines. Stability studies show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.